molecular formula C15H17N5O3 B2421726 (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034476-35-0

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone

Cat. No.: B2421726
CAS No.: 2034476-35-0
M. Wt: 315.333
InChI Key: LJPWWGIZJCHOCK-UHFFFAOYSA-N
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Description

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H17N5O3 and its molecular weight is 315.333. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Biological Activities

Pyrazole and its derivatives are crucial in heterocyclic chemistry due to their extensive use in organic synthesis and known biological activities. A study conducted by Lynda Golea explored the synthesis of derivatives containing pyrazole moieties, focusing on their antibacterial and antioxidant activities. These compounds were evaluated against Gram-positive and Gram-negative bacteria, showing moderate activity. Additionally, the antioxidant activities were assessed using DPPH, where the compounds also demonstrated moderate activities. Molecular docking tools were used to further elucidate the interactions between the synthesized compounds and the 6RKV enzyme, highlighting the potential of these compounds in drug development (Golea, 2021).

Antimicrobial and Antiproliferative Activities

The study on enaminone derivatives by Asmaa M. Fahim et al. yielded compounds with notable antimicrobial and in vitro anticancer activities. These derivatives, through molecular docking, demonstrated significant interactions with various proteins, indicating their potential as antimicrobial agents. The investigation of their interaction energies and the engagement of the pyrazolo[5,1-c][1,2,4]triazine derivative in protein pockets suggests these compounds' relevance in therapeutic applications (Fahim, 2021).

Anticancer and Antimicrobial Agents

The synthesis of 1,3-oxazole clubbed with pyridyl-pyrazolines by Kanubhai D. Katariya and colleagues resulted in compounds with significant anticancer and antimicrobial properties. These novel biologically potent compounds underwent evaluation at the National Cancer Institute (NCI, USA) against a 60 cancer cell line panel, revealing the high potency of specific derivatives. Furthermore, the molecular docking studies provided insight into the potential of these compounds to combat microbial resistance to pharmaceutical drugs (Katariya, 2021).

Domino Metathesis for Heterocyclic Compounds

The research by G. Calvet et al. on the domino metathesis of 3,6-dihydro-1,2-oxazine showcased a method leading to isoxazolo[2,3-a]pyridin-7-one structures. These structures, due to their chemical functionalities, offer a versatile scaffold for further synthetic modifications, underscoring the synthetic utility of such methodologies in creating complex heterocyclic compounds (Calvet, 2007).

Properties

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3/c21-15(12-9-14-20(18-12)6-2-8-22-14)19-7-4-11(10-19)23-13-3-1-5-16-17-13/h1,3,5,9,11H,2,4,6-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPWWGIZJCHOCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C(=O)N3CCC(C3)OC4=NN=CC=C4)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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